

Spectroscopic Data for 3-Isoxazol-4-yl-propionic Acid: A Technical Guide

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Compound of Interest

Compound Name: *3-Isoxazol-4-YL-propionic acid*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the novel compound **3-isoxazol-4-yl-propionic acid**. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document furnishes a detailed analysis based on predictive methodologies and comparative data from analogous chemical structures. The guide is intended to serve as a foundational resource for researchers in the fields of medicinal chemistry, drug discovery, and chemical synthesis, offering insights into the structural characterization of this and similar isoxazole-containing compounds. We will delve into predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic features, alongside a plausible synthetic route and detailed experimental protocols.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound, **3-isoxazol-4-yl-propionic acid**, presents a unique scaffold combining the isoxazole heterocycle with a propionic acid side chain. This combination of a biologically active heterocycle with a carboxylic acid moiety suggests potential applications as a bioactive molecule or as a versatile intermediate in the synthesis of more complex pharmaceutical compounds.

Accurate structural elucidation through spectroscopic methods is paramount for the successful synthesis, characterization, and application of such novel chemical entities. This guide aims to bridge the current information gap by providing a robust, prediction-based spectroscopic profile of **3-isoxazol-4-yl-propionic acid**.

Molecular Structure and Predicted Spectroscopic Overview

The structure of **3-isoxazol-4-yl-propionic acid** is characterized by a propionic acid group attached to the C4 position of an isoxazole ring. This arrangement dictates the expected spectroscopic signatures.

Caption: Molecular structure of **3-isoxazol-4-yl-propionic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of **3-isoxazol-4-yl-propionic acid** are detailed below. These predictions are based on established principles of chemical shifts and spin-spin coupling, supplemented by data from analogous structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the isoxazole ring protons and the propionic acid chain protons.

Proton Assignment	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
H-3 (Isoxazole)	8.5 - 8.7	Singlet (s)	-	Deshielded due to the adjacent nitrogen and the aromatic nature of the ring.
H-5 (Isoxazole)	8.2 - 8.4	Singlet (s)	-	Deshielded due to the adjacent oxygen and the aromatic ring current.
-CH ₂ - (α to COOH)	2.8 - 3.0	Triplet (t)	7-8	Deshielded by the carboxylic acid group.
-CH ₂ - (β to COOH)	2.6 - 2.8	Triplet (t)	7-8	Coupled to the α-methylene protons.
-COOH	10.0 - 12.0	Broad Singlet (br s)	-	Highly deshielded and often broad due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment	Predicted Chemical Shift (ppm)	Notes
C-3 (Isoxazole)	150 - 155	Deshielded due to attachment to nitrogen.
C-4 (Isoxazole)	105 - 110	Shielded relative to C3 and C5, but deshielded by the substituent.
C-5 (Isoxazole)	155 - 160	Deshielded due to attachment to oxygen.
-CH ₂ - (α to COOH)	30 - 35	
-CH ₂ - (β to COOH)	20 - 25	
-COOH	175 - 180	Characteristic chemical shift for a carboxylic acid carbon.

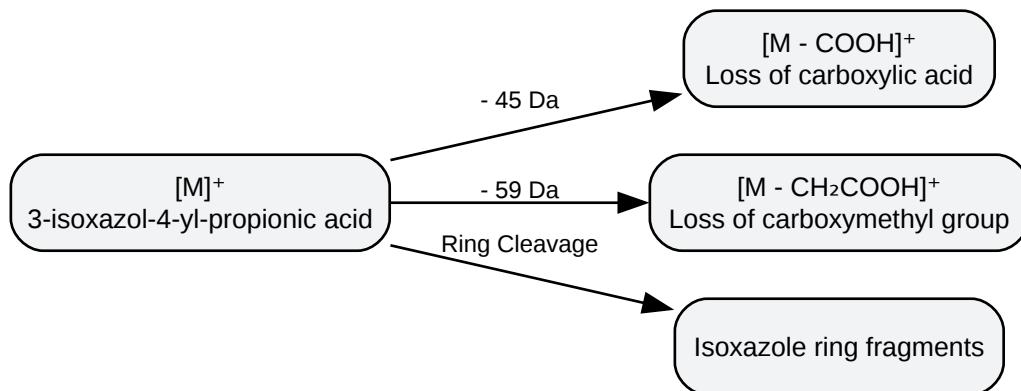
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Molecular Ion and Fragmentation

The electron ionization (EI) mass spectrum of **3-isoxazol-4-yl-propionic acid** is expected to show a molecular ion peak ($[M]^+$) corresponding to its molecular weight. Key fragmentation pathways would likely involve:

- Loss of the carboxylic acid group: A prominent peak corresponding to the loss of COOH (45 Da).
- Cleavage of the propionic acid chain: Fragmentation at the C α -C β bond.
- Ring cleavage of the isoxazole moiety: The isoxazole ring can undergo characteristic cleavage patterns.



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Caption: Predicted major fragmentation pathways for **3-isoxazol-4-yl-propionic acid** in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic Absorption Bands

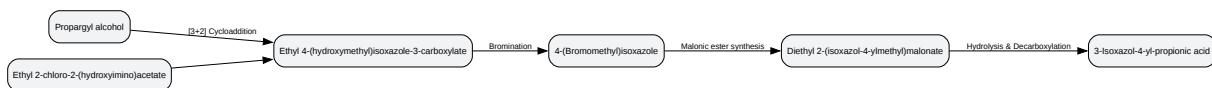
The IR spectrum of **3-isoxazol-4-yl-propionic acid** is predicted to exhibit the following characteristic absorption bands:

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Notes
O-H stretch (Carboxylic acid)	2500-3300	Broad	Very broad due to hydrogen bonding.
C-H stretch (Aromatic/Alkane)	2850-3100	Medium-Weak	Overlaps with the O-H stretch.
C=O stretch (Carboxylic acid)	1700-1725	Strong	Characteristic carbonyl absorption.
C=N stretch (Isoxazole)	1600-1650	Medium	
C=C stretch (Isoxazole)	1450-1550	Medium	
C-O stretch (Isoxazole/Carboxylic acid)	1200-1300	Medium	

Proposed Synthesis and Experimental Protocol

While a specific synthesis for **3-isoxazol-4-yl-propionic acid** is not readily available in the literature, a plausible route can be devised based on established methods for the synthesis of 4-substituted isoxazoles. A common approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne.

Proposed Synthetic Pathway



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Caption: A proposed synthetic route for **3-isoxazol-4-yl-propionic acid**.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of Ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate

- To a solution of propargyl alcohol in an appropriate solvent (e.g., dichloromethane), add a base (e.g., triethylamine).
- Slowly add a solution of ethyl 2-chloro-2-(hydroxyimino)acetate to the reaction mixture at room temperature.
- Stir the reaction for 12-24 hours, monitoring by Thin Layer Chromatography (TLC).
- Upon completion, perform an aqueous workup and purify the crude product by column chromatography to yield the desired isoxazole intermediate.

Step 2: Bromination of the Hydroxymethyl Group

- Dissolve the ethyl 4-(hydroxymethyl)isoxazole-3-carboxylate in a suitable solvent (e.g., dichloromethane).
- Add a brominating agent (e.g., phosphorus tribromide) dropwise at 0 °C.
- Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
- Quench the reaction with water and extract the product. Purify by column chromatography.

Step 3: Malonic Ester Synthesis

- Prepare a solution of sodium ethoxide in ethanol.
- Add diethyl malonate dropwise to the sodium ethoxide solution.
- Add the 4-(bromomethyl)isoxazole intermediate to the reaction mixture and reflux for several hours.
- After cooling, perform an aqueous workup and purify the resulting diethyl 2-(isoxazol-4-ylmethyl)malonate.

Step 4: Hydrolysis and Decarboxylation

- Hydrolyze the diester by refluxing with a strong base (e.g., sodium hydroxide) in an aqueous/alcoholic solution.
- Acidify the reaction mixture with a strong acid (e.g., hydrochloric acid) to precipitate the diacid.
- Heat the diacid to induce decarboxylation, yielding the final product, **3-isoxazol-4-yl-propionic acid**.
- Purify the final product by recrystallization.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of **3-isoxazol-4-yl-propionic acid**. The presented ^1H NMR, ^{13}C NMR, MS, and IR data, derived from established chemical principles and analysis of analogous structures, offer a valuable resource for the identification and structural confirmation of this compound. The proposed synthetic pathway and experimental protocol provide a practical framework for its preparation in a laboratory setting. It is the author's intent that this guide will facilitate further research into the chemical and biological properties of this and related isoxazole derivatives, thereby contributing to the advancement of medicinal chemistry and drug discovery.

References

- Note: As this guide is based on predictive data, direct literature citations for the spectroscopic data of the target molecule are not available.
- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). *Introduction to Spectroscopy*. Cengage Learning.
- Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). *Spectrometric Identification of Organic Compounds*. John Wiley & Sons.
- Li, J.J. (2014). *Name Reactions: A Collection of Detailed Reaction Mechanisms*. Springer.

- Carey, F.A., & Sundberg, R.J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- SpectraBase. (n.d.). Wiley Science Solutions. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
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